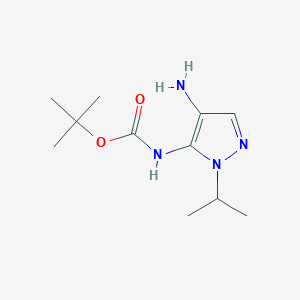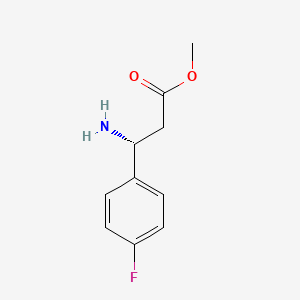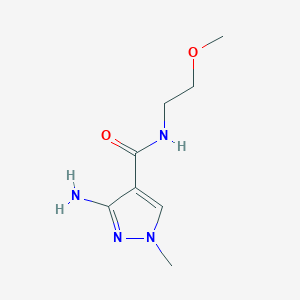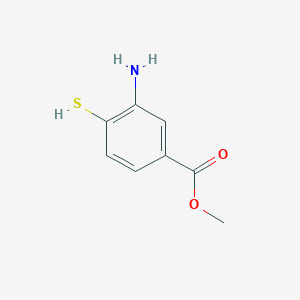![molecular formula C13H17N3O B11729537 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11729537.png)
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar pyrazole structure but lacks the phenolic group.
2-{[(1-methyl-4-phenyl-1H-pyrazol-3-yl)amino]methyl}phenol: Similar structure with a phenyl substitution on the pyrazole ring.
Uniqueness
2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to the presence of both the phenolic and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-3-16-9-10(2)13(15-16)14-8-11-6-4-5-7-12(11)17/h4-7,9,17H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
WMQLSJJPPSJFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11729454.png)

![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11729475.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729480.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729484.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729487.png)

![N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729511.png)


![3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11729520.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729524.png)
![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729525.png)
